2-(Oxetan-3-yl)ethanamine
Overview
Description
2-(Oxetan-3-yl)ethanamine is a chemical compound with the molecular formula C5H11NO. It features a four-membered oxetane ring attached to an ethanamine group.
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which 2-(oxetan-3-yl)ethanamine belongs, have been widely adopted in medicinal chemistry programs in recent years .
Mode of Action
Oxetanes are known to be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution .
Biochemical Pathways
Oxetanes are known to be involved in various chemical reactions, including ring expansion of an unsubstituted epoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, leading to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods: Industrial production of 2-(Oxetan-3-yl)ethanamine may involve multi-step processes starting from readily available precursors. For instance, the preparation of oxetan-2-ylmethanamine, a related compound, involves a five-step process starting from (S)-2-((benzyloxy)methyl)oxirane, which includes ring expansion and azide reduction steps .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxetan-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives and amine compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Oxetan-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Oxetan-2-ylmethanamine
- 3-Amino-2-oxetanone
- 2-Methyleneoxetane
Comparison: 2-(Oxetan-3-yl)ethanamine is unique due to its specific structural features, such as the presence of both an oxetane ring and an ethanamine group. This combination imparts distinct physicochemical properties and reactivity compared to other similar compounds.
Biological Activity
2-(Oxetan-3-yl)ethanamine, also known as this compound hydrochloride, is a compound characterized by its unique oxetane structure, which features a four-membered cyclic ether. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science, primarily attributed to its reactive oxetane ring and amine functional group. These structural elements facilitate interactions with various biological targets, making it a subject of interest in drug design and development.
- Molecular Formula : C_5H_11ClN_O
- Molecular Weight : 153.61 g/mol
- Structure : The oxetane ring provides unique reactivity patterns, while the amine group allows for hydrogen bonding and ionic interactions with biological molecules.
The biological activity of this compound is primarily linked to its ability to interact with molecular targets through:
- Ring-opening reactions : The oxetane ring can undergo reactions that produce reactive intermediates capable of interacting with biological macromolecules.
- Hydrogen bonding and ionic interactions : The amine group enhances the compound's ability to bind to proteins and other biomolecules, influencing their activity and function .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Studies have shown that derivatives of compounds similar to this compound can exhibit antiproliferative effects against various cancer cell lines. For instance, the incorporation of an oxetane structure has been associated with improved potency in inhibiting cancer cell growth .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound derivative | 28 | HCT116 (colorectal cancer) |
2. Enzyme Inhibition
The compound has been explored as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Analogues containing oxetane units have demonstrated enhanced potency in inhibiting BACE1 compared to their non-oxetane counterparts .
Compound | BACE1 IC50 (µM) | BACE2 IC50 (µM) |
---|---|---|
Oxetane analogue | 0.078 | 0.228 |
3. Antimalarial Properties
Recent studies have identified compounds related to this compound that target dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. These compounds have shown promise in clinical studies for treating Plasmodium falciparum malaria .
Case Study 1: Anticancer Activity Evaluation
In vitro studies assessed the antiproliferative activity of various derivatives of this compound against HCT116 colorectal cancer cells using the MTT assay. The results indicated that modifications to the oxetane structure significantly enhanced potency, with some derivatives achieving IC50 values as low as 28 µM .
Case Study 2: BACE1 Inhibition
A series of studies focused on the design and synthesis of BACE1 inhibitors featuring the oxetane moiety. These studies demonstrated that specific substitutions on the oxetane ring could lead to improved inhibitory activity against BACE1, highlighting the compound's potential in Alzheimer's disease treatment .
Properties
IUPAC Name |
2-(oxetan-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAKBGINYYVVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704070 | |
Record name | 2-(Oxetan-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253730-25-4 | |
Record name | 2-(Oxetan-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxetan-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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